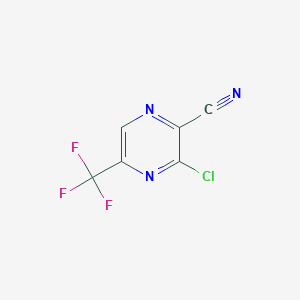

3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

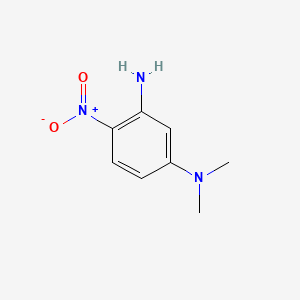

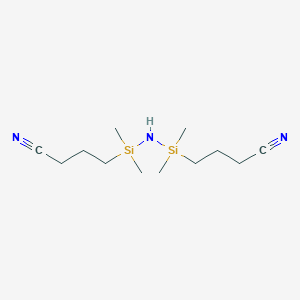

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C6HClF3N3 and a molecular weight of 207.54 . It is also known by the synonyms “this compound” and "2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-" .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . It is used as a reactant in the syntheses of tuberculostatic pyrazine derivatives . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a nitrile group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazine moiety contribute to the biological activities of this compound .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its boiling point is between 133-138 °C and its melting point is between 23-27 °C .Applications De Recherche Scientifique

Overview of Pyrazine Derivatives

Pyrazine derivatives, including 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile, are recognized for their broad pharmacological effects. These compounds are essential in the development of various pharmacological agents due to their diverse applications. Research indicates that pyrazine derivatives exhibit significant antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. The interest in pyrazine cores has led to an increase in studies aimed at understanding and enhancing the biological activities of these compounds for more effective and clinically relevant applications (Ferreira & Kaiser, 2012).

Applications in Food Science

In food science, control strategies for the generation of pyrazines through the Maillard reaction have been emphasized. Pyrazines contribute significantly to the flavor profile of food, imparting baking, roasted, and nutty flavors. Strategies to enhance or suppress the Maillard reaction for desired pyrazine levels involve the use of new reactants, reaction condition modifications, and emerging technologies. These strategies aim to optimize pyrazine control in food processing, reflecting the compound's importance in enhancing food flavor and quality (Yu et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Trifluoromethylpyrazoles, closely related to the pyrazine derivatives, are noted for their potent anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the importance of trifluoromethylpyrazoles in developing new anti-inflammatory and antibacterial agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).

Synthesis and Chemical Properties

The synthesis and chemistry of pyrazoline derivatives have been the focus of significant research efforts, particularly for the development of new anticancer agents. These efforts include exploring various synthetic strategies to create pyrazoline derivatives demonstrating significant biological effects. The research into the biological activities of pyrazoline derivatives highlights their potential in pharmaceutical chemistry, underscoring their utility in developing multifunctional applications, including anticancer activities (Ray et al., 2022).

Safety and Hazards

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Orientations Futures

The future directions for “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mécanisme D'action

Target of Action

It is known that this compound is highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .

Mode of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that this compound is used as an intermediate in various organic synthesis reactions .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1478 g/mL at 25°C) and boiling point (85°C/112mm), may influence its bioavailability .

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile are not fully understood yet. It is known that the compound has a high reactivity, which suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well documented. Given its high reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that the compound has a boiling point of 108-110 °C (Press: 30 Torr) , suggesting that it may be stable under certain conditions

Propriétés

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPCJPDZYNHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)